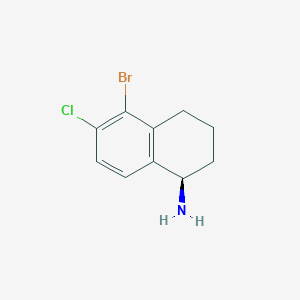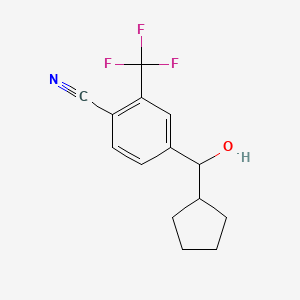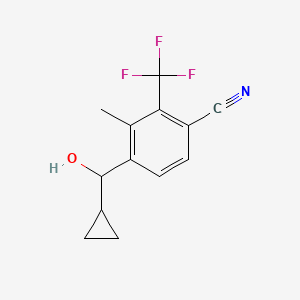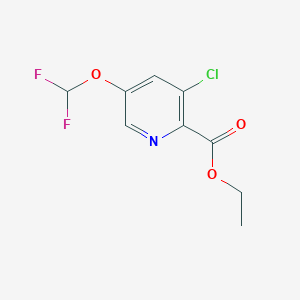
Ethyl 3-chloro-5-(difluoromethoxy)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-5-(difluoromethoxy)picolinate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . It is primarily used for research purposes and is known for its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves several steps. One common method includes the reaction of 3-chloro-5-(difluoromethoxy)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-chloro-5-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding acid and alcohol.
Applications De Recherche Scientifique
Ethyl 3-chloro-5-(difluoromethoxy)picolinate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-5-(difluoromethoxy)picolinate can be compared with similar compounds such as Ethyl 3-chloro-5-(trifluoromethyl)picolinate and Pyraflufen-ethyl. These compounds share similar structural features but differ in their chemical properties and applications. For instance, Pyraflufen-ethyl is used as a herbicide, while this compound is primarily used for research purposes .
Propriétés
Formule moléculaire |
C9H8ClF2NO3 |
|---|---|
Poids moléculaire |
251.61 g/mol |
Nom IUPAC |
ethyl 3-chloro-5-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)7-6(10)3-5(4-13-7)16-9(11)12/h3-4,9H,2H2,1H3 |
Clé InChI |
WUROJOYUCFKXAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=N1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



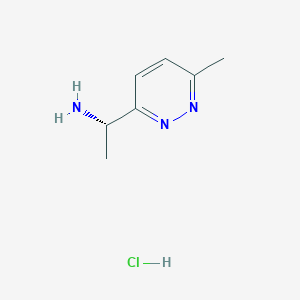
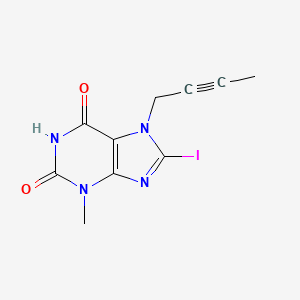



![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
